molecular formula C21H26N2O3 B5659897 2-[4-(dimethylamino)phenyl]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

2-[4-(dimethylamino)phenyl]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

Cat. No. B5659897
M. Wt: 354.4 g/mol
InChI Key: DUBWQSSLQDXGNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical processes, including functional group transformations and coupling reactions. For example, compounds with similar structural features, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been synthesized through reactions involving acetamides and ethers, indicating the complexity and versatility of synthetic approaches in this chemical domain (Camerman et al., 2005).

Molecular Structure Analysis

Molecular structure analysis often involves crystallographic studies to determine the conformation and arrangement of molecules in solid state. The crystal structure of related acetamide derivatives reveals significant details about their molecular geometry, including interplanar angles and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interactions (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds of this class often highlight their reactivity towards nucleophiles and electrophiles. For instance, the addition of dimethylamino phenyl cation to norbornene demonstrates the reactivity of related compounds in electrophilic addition reactions, showcasing their potential utility in synthetic chemistry (Mella et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined through rigorous experimental procedures. These properties are essential for the practical application and handling of the compounds in various scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal in defining the compound's role in chemical syntheses and its behavior in different chemical environments. Studies on related compounds have explored their antibacterial effects and synthesized new derivatives to highlight the broad range of chemical properties these compounds can exhibit (Behrami & Dobroshi, 2019).

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-23(2)18-7-4-15(5-8-18)11-21(24)22-13-16-10-17-6-9-19(25-3)12-20(17)26-14-16/h4-9,12,16H,10-11,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBWQSSLQDXGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)NCC2CC3=C(C=C(C=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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